molecular formula C14H13N5OS B2637133 N-(4,5-dimethylthiazol-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide CAS No. 1788830-17-0

N-(4,5-dimethylthiazol-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2637133
M. Wt: 299.35
InChI Key: DDTSSFMYNBBPSU-UHFFFAOYSA-N
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Description

N-(4,5-dimethylthiazol-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide, commonly known as DMT, is a chemical compound used in various scientific research applications. It is a heterocyclic organic compound that has gained significant attention in the research community due to its unique properties and potential applications.

Scientific Research Applications

Synthesis and Anticancer Activity

N-(4,5-dimethylthiazol-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide and its derivatives have been explored for their potential in anticancer and antimicrobial applications. A study by Riyadh, Kheder, and Asiry (2013) described the synthesis of triazole, triazoline, and pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrine moiety. Some of these compounds demonstrated notable anticancer and antimicrobial activities, highlighting their potential as therapeutic agents (Riyadh, Kheder, & Asiry, 2013).

Energetic Material Synthesis

Another area of research involves the synthesis of nitrogen-rich energetic compounds. Qin et al. (2016) synthesized a nitrogen-rich compound, showcasing its potential as an energetic material due to its high thermal stability and predicted detonation properties. This research opens avenues for the compound's application in energetic materials, contributing to the development of safer and more efficient explosives (Qin, Li, Zhang, & Zhang, 2016).

Antimicrobial Applications

Patel and Patel (2015) investigated the synthesis of heterocyclic compounds N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives for their antibacterial and antifungal activities. These compounds showed promise against various gram-positive and gram-negative bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Patel & Patel, 2015).

Antiproliferative and Cytotoxic Activities

Liu et al. (2017) conducted a study on novel 7-hydroxy-4-phenylchromen-2-one–linked triazole moieties for their cytotoxic potential against a panel of human cancer cell lines. Some analogues exhibited significant cytotoxic activity, outperforming the control drug 5-fluorouracil in certain assays. These findings suggest the compound's potential in cancer therapy, particularly in targeting specific cancer cell lines (Liu, Shen, Li, Tian, & Quan, 2017).

properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-phenyl-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-8-9(2)21-14(15-8)16-13(20)12-11(17-19-18-12)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTSSFMYNBBPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NNN=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethylthiazol-2-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

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